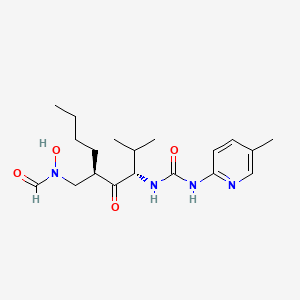![molecular formula C5H12O4S2 B1193942 2-{[(2S)-2-hydroxypropyl]sulfanyl}ethanesulfonic acid CAS No. 244301-87-9](/img/structure/B1193942.png)
2-{[(2S)-2-hydroxypropyl]sulfanyl}ethanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-hydroxypropyl-CoM is a 2-hydroxypropyl-CoM. It is a conjugate acid of a (S)-2-hydroxypropyl-CoM(1-). It is an enantiomer of a (R)-2-hydroxypropyl-CoM.
Aplicaciones Científicas De Investigación
Antioxidation and Cytoprotection
Taurine, chemically known as 2-aminoethanesulfonic acid, is a conditionally essential β-amino acid with notable antioxidation, antiapoptosis, membrane stabilization, osmoregulation, and neurotransmission properties. It has shown protective and therapeutic ameliorations against oxidative stress-induced pathologies in both experimental and human models, particularly in the context of diabetes mellitus and its complications. These findings suggest the potential of taurine in the prevention and management of diabetes and its complications through antioxidant supplementation (Sirdah, 2015).
Sulfur Chemistry in Energy and Environment
Sulfur chemistry is crucial in understanding and optimizing processes like the Claus process, used for recovering sulfur and energy from acid gases. Understanding the sulfur chemistry in these processes helps in enhancing sulfur recovery efficiency, improving sulfur quality, and reducing environmental impact. These insights are vital for the design of advanced Claus reactors with better sulfur capture and energy recovery (Gupta, Ibrahim, & Shoaibi, 2016).
Environmental and Industrial Applications
Sulfamic acid is recognized for its applications in industrial cleaning and corrosion inhibition, serving as an environmentally friendly alternative electrolyte. Its use in removing rusts and lime scales from metal surfaces and its compatibility with organic corrosion inhibitors underscore its significance in industrial maintenance and environmental conservation (Verma & Quraishi, 2022).
Catalysis and Hydroprocessing
Transition metal phosphides are emerging as promising hydroprocessing catalysts, offering high activity and stability. Their unique properties and performance in hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) positions them as vital catalysts for improved processing of diminishing oil feedstocks, adhering to stringent environmental regulations (Oyama, Gott, Zhao, & Lee, 2009).
Propiedades
Número CAS |
244301-87-9 |
|---|---|
Fórmula molecular |
C5H12O4S2 |
Peso molecular |
200.3 g/mol |
Nombre IUPAC |
2-[(2S)-2-hydroxypropyl]sulfanylethanesulfonic acid |
InChI |
InChI=1S/C5H12O4S2/c1-5(6)4-10-2-3-11(7,8)9/h5-6H,2-4H2,1H3,(H,7,8,9)/t5-/m0/s1 |
Clave InChI |
QWNJCCLFGYAGRK-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](CSCCS(=O)(=O)O)O |
SMILES |
CC(CSCCS(=O)(=O)O)O |
SMILES canónico |
CC(CSCCS(=O)(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[6-chloro-3-[2-[(4-chlorophenyl)methyl]-4-phenylpyrazol-3-yl]-1H-indol-2-yl]-[(3R)-3-[3-(dimethylamino)propyl-methylamino]pyrrolidin-1-yl]methanone](/img/structure/B1193869.png)

![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide](/img/structure/B1193876.png)

